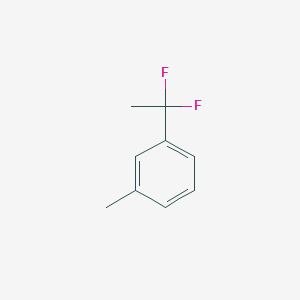
1-(1,1-Difluoroethyl)-3-methylbenzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-3-methylbenzene is an aromatic compound that features a difluoroethyl group attached to a benzene ring
Aplicaciones Científicas De Investigación
1-(1,1-Difluoroethyl)-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its role in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
Target of Action
The primary target of 1-(1,1-Difluoroethyl)-3-methylbenzene is the human urea transport protein (UT-B) . UT-B is a crucial protein involved in the regulation of urea concentration and water balance in the body. Inhibition of UT-B can lead to a diuretic effect, making it an attractive target for the development of novel diuretics .
Mode of Action
The compound interacts with its target, UT-B, by binding to the hydrophobic pore region of the protein . This binding inhibits the normal function of UT-B, preventing the transport of urea across the cell membrane . The exact nature of this interaction and the resulting changes in the protein’s function are still under investigation.
Biochemical Pathways
The inhibition of UT-B affects the urea cycle, a critical biochemical pathway in the body. The urea cycle is responsible for the conversion of highly toxic ammonia to urea, which is then excreted in the urine. By inhibiting UT-B, the transport of urea is disrupted, leading to changes in the concentration of urea and water in the body .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The inhibition of UT-B by this compound leads to changes in the concentration of urea and water in the body . This can result in a diuretic effect, increasing the production of urine and potentially helping to remove excess fluid from the body .
Análisis Bioquímico
Biochemical Properties
1-(1,1-Difluoroethyl)-3-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of the difluoroethyl group to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. It can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, this compound has been found to affect cellular proliferation and apoptosis in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, the interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation, resulting in the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This method is advantageous due to its efficiency and the availability of the starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Difluoroethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding difluoroethyl ketones or aldehydes.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Difluoroethylated Aromatics: Resulting from substitution reactions.
Difluoroethyl Ketones and Aldehydes: Formed through oxidation processes.
Comparación Con Compuestos Similares
1,1-Difluoroethyl Chloride (CH3CF2Cl): A precursor used in the synthesis of difluoroethylated aromatics.
1,1-Difluoroethane: Another fluorinated compound with applications in refrigeration and as a propellant.
Uniqueness: 1-(1,1-Difluoroethyl)-3-methylbenzene stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties.
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7-4-3-5-8(6-7)9(2,10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGRFSODBNNUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
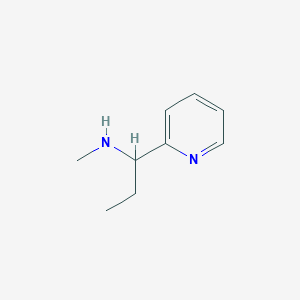
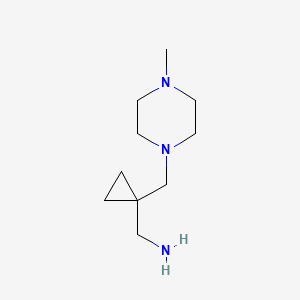
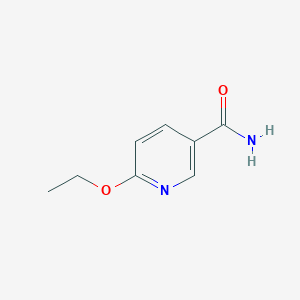
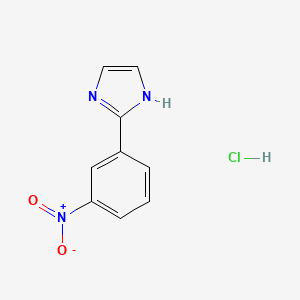
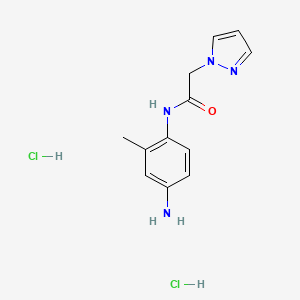
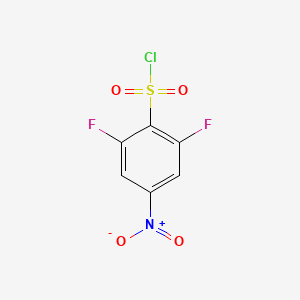
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
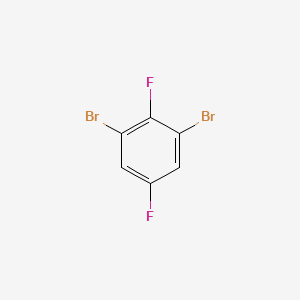
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
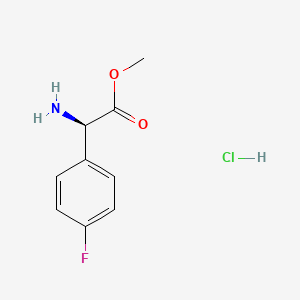
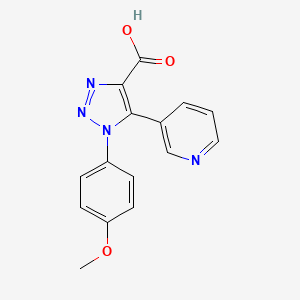
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
